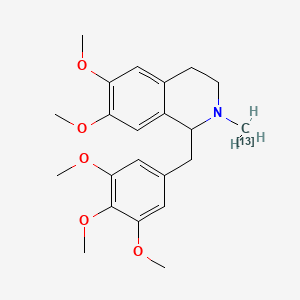
Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity is a chemical compound that is a by-product in the synthesis of Itraconazole, an antifungal medication. This impurity is structurally related to Itraconazole and is often studied to understand the purity and efficacy of the pharmaceutical product .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity involves multiple steps, starting from the basic building blocks of Itraconazole. The process typically includes the desethylation of the piperazine ring followed by the formylation of the resulting compound. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this impurity is closely monitored to ensure that it remains within acceptable limits. The process involves stringent quality control measures, including the use of high-performance liquid chromatography (HPLC) to detect and quantify the impurity .
Analyse Des Réactions Chimiques
Types of Reactions
Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Itraconazole.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its role in the efficacy and safety of Itraconazole as an antifungal medication.
Industry: Used in the quality control processes of pharmaceutical manufacturing
Mécanisme D'action
The mechanism of action of Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity is closely related to that of Itraconazole. It primarily targets fungal cell membranes by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane. This inhibition disrupts the integrity of the cell membrane, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Itraconazole: The parent compound, used as an antifungal medication.
Ketoconazole: Another antifungal medication structurally related to Itraconazole.
Fluconazole: A triazole antifungal similar in function but different in structure
Uniqueness
Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity is unique due to its specific structural modifications, which differentiate it from other related compounds. These modifications can influence its chemical reactivity and biological activity, making it a valuable compound for research and quality control .
Propriétés
Formule moléculaire |
C35H36Cl2N8O6 |
|---|---|
Poids moléculaire |
735.6 g/mol |
Nom IUPAC |
N-[4-(1-butan-2-yl-5-oxo-1,2,4-triazol-4-yl)phenyl]-N-[2-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]-N-formylanilino]ethyl]formamide |
InChI |
InChI=1S/C35H36Cl2N8O6/c1-3-25(2)45-34(48)44(22-40-45)29-7-5-27(6-8-29)41(23-46)14-15-42(24-47)28-9-11-30(12-10-28)49-17-31-18-50-35(51-31,19-43-21-38-20-39-43)32-13-4-26(36)16-33(32)37/h4-13,16,20-25,31H,3,14-15,17-19H2,1-2H3/t25?,31-,35-/m0/s1 |
Clé InChI |
GXMOFIXLLZJCFA-ZPGVKDDISA-N |
SMILES isomérique |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N(CCN(C=O)C3=CC=C(C=C3)OC[C@H]4CO[C@](O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl)C=O |
SMILES canonique |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N(CCN(C=O)C3=CC=C(C=C3)OCC4COC(O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


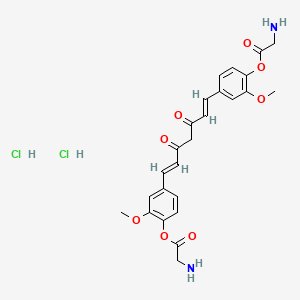
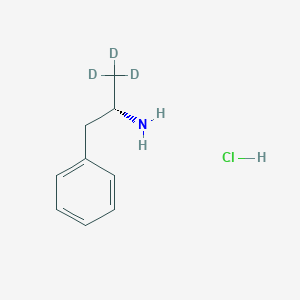
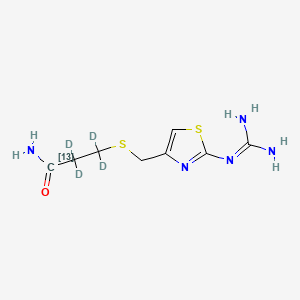
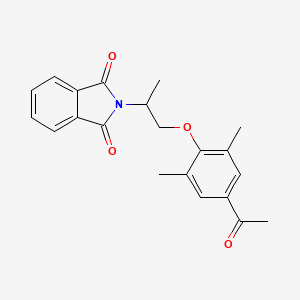
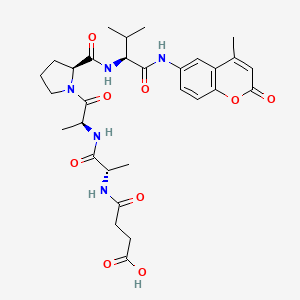
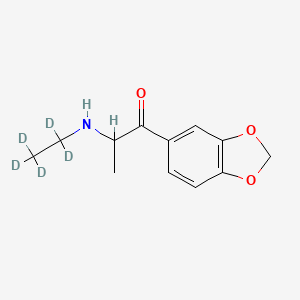
![[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B15295079.png)
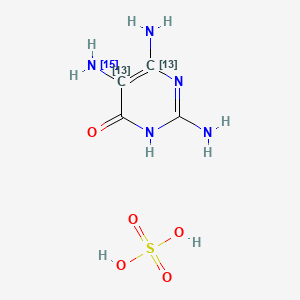
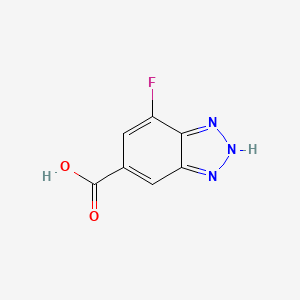


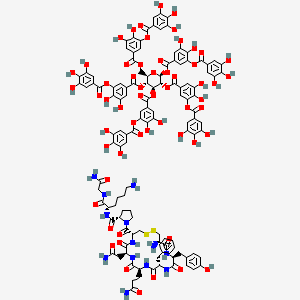
![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15295122.png)
